

Thermodynamic Properties of 1,2-Dipropylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Dipropylbenzene

Cat. No.: B8737374

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of **1,2-Dipropylbenzene**. The information is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, process design, and safety assessments. This document summarizes key quantitative data in structured tables, details the experimental protocols for their determination, and visualizes the logical workflow of these experimental processes.

Core Thermodynamic and Physical Properties

1,2-Dipropylbenzene, an aromatic hydrocarbon with the chemical formula $C_{12}H_{18}$, is a colorless liquid.^[1] Its thermodynamic and physical properties are crucial for a variety of chemical and industrial processes. A summary of its key properties is presented below.

Property	Value	Notes
Molecular Formula	$C_{12}H_{18}$ [2] [3] [4]	
Molecular Weight	162.27 g/mol [2] [4] [5]	
CAS Number	17171-71-0 [2] or 31621-49-5 [3] [4]	Different CAS numbers are reported.
Boiling Point	219.5 °C at 760 mmHg [3]	Normal boiling point.
Density	0.862 g/cm³ [3]	At standard conditions.
Flash Point	80.9 °C [3]	
Refractive Index	1.492 [3]	
Vapor Pressure	0.175 mmHg at 25 °C [3]	

Enthalpy and Heat Capacity Data

The energy changes associated with the formation and phase transitions of **1,2-Dipropylbenzene** are critical for reaction calorimetry and process safety. The NIST Web Thermo Tables provide critically evaluated data for various thermodynamic properties over a range of temperatures.[\[6\]](#)

Thermodynamic Property	Temperature Range	Phase
Enthalpy of Formation (Gas)	Standard Conditions	Gas
Enthalpy of Formation (Liquid)	Standard Conditions	Liquid
Ideal Gas Heat Capacity (C _{p,gas})	200 K - 1000 K	Ideal Gas
Liquid Phase Heat Capacity	250 K - 683.06 K	Liquid
Enthalpy of Vaporization (Δ _{vap} H°)	255 K - 697 K	Liquid to Gas

Experimental Protocols

The determination of the thermodynamic properties of **1,2-Dipropylbenzene** relies on established experimental methodologies. The following sections detail the general protocols for key measurements.

Determination of Heat Capacity (C_p)

The heat capacity of liquid **1,2-Dipropylbenzene** can be determined using Differential Scanning Calorimetry (DSC).[\[2\]](#)[\[7\]](#)[\[8\]](#)

Methodology:

- A small, precisely weighed sample of **1,2-Dipropylbenzene** is hermetically sealed in an aluminum pan.
- An empty, sealed aluminum pan is used as a reference.
- Both the sample and reference pans are placed in the DSC instrument.
- The instrument heats both pans at a constant, linear rate.
- The differential heat flow required to maintain both the sample and the reference at the same temperature is measured as a function of temperature.
- The heat capacity is calculated from this differential heat flow, the sample mass, and the heating rate.[\[7\]](#)

A key challenge in measuring the heat capacity of liquids is the potential for evaporation during the experiment, which would introduce error from the enthalpy of vaporization.[\[6\]](#) Using a sealed vessel minimizes this effect.[\[6\]](#)

Determination of Enthalpy of Combustion and Formation (ΔcH° and ΔfH°)

The standard enthalpy of formation is typically determined indirectly from the enthalpy of combustion, which is measured using bomb calorimetry.[\[5\]](#)[\[9\]](#)[\[10\]](#)

Methodology:

- A precisely weighed pellet of **1,2-Dipropylbenzene** is placed in a sample holder within a high-pressure stainless steel vessel, known as a "bomb."
- A fuse wire is positioned to be in contact with the sample.
- A small, known amount of water is added to the bomb to ensure the final water product is in the liquid state.
- The bomb is sealed and pressurized with excess pure oxygen to ensure complete combustion.[5][9]
- The bomb is submerged in a known volume of water in an insulated container (the calorimeter).
- The initial temperature of the water is recorded.
- The sample is ignited by passing an electric current through the fuse wire.
- The temperature of the water is monitored until it reaches a maximum and then begins to cool. The maximum temperature rise is recorded.
- The heat of combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter system.[9][10]
- The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[9]

Determination of Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)

The enthalpy of vaporization can be determined directly by calorimetry or indirectly from vapor pressure measurements.[4]

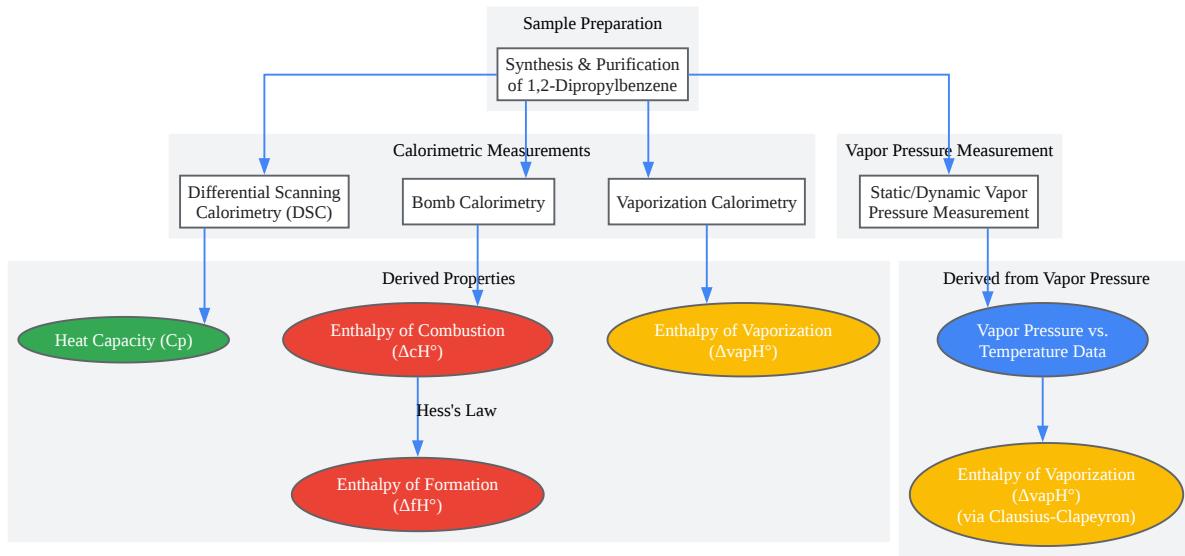
Direct Calorimetric Method: This method involves measuring the heat required to vaporize a known amount of the substance.[1][11][12]

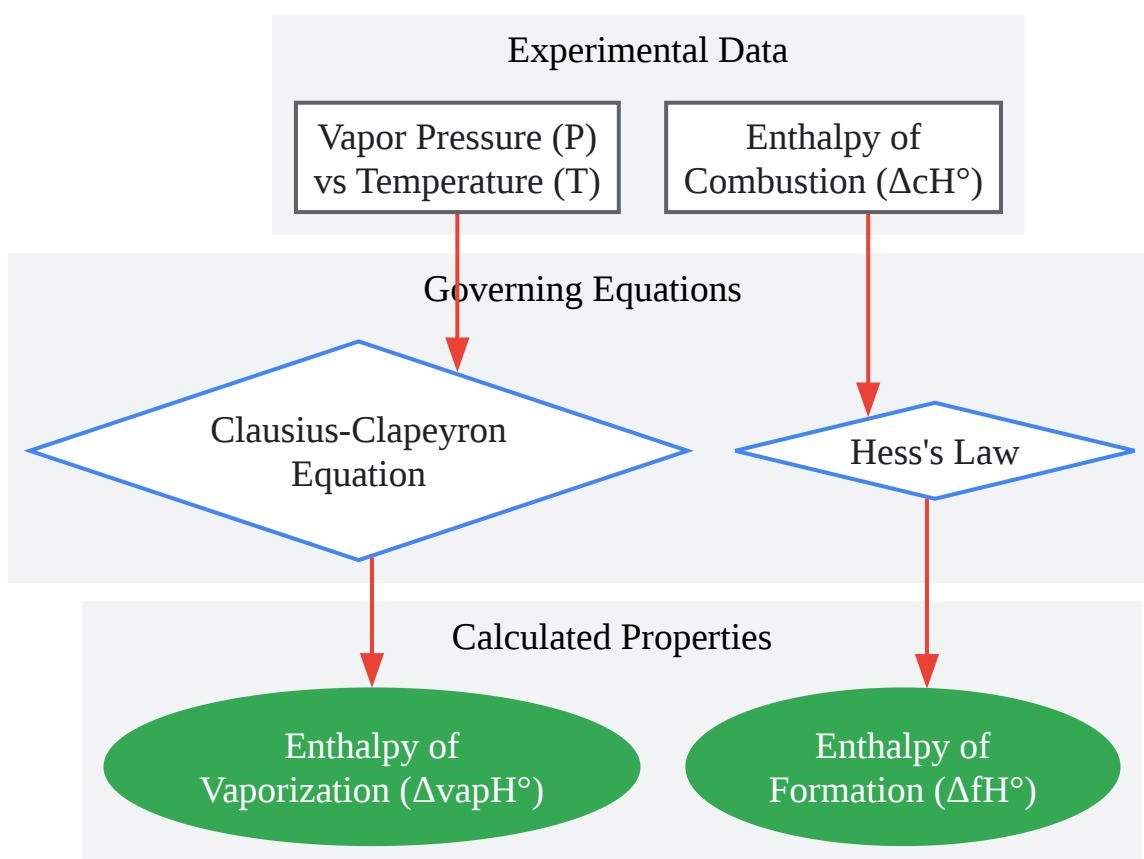
- A known mass of **1,2-Dipropylbenzene** is placed in a vaporization calorimeter.

- Heat is supplied to the sample at a constant rate, causing it to evaporate.
- The amount of heat absorbed during the phase transition from liquid to gas is measured directly.[\[12\]](#)

Indirect Method via Vapor Pressure: The enthalpy of vaporization can be calculated from the relationship between vapor pressure and temperature using the Clausius-Clapeyron equation.
[\[13\]](#)

Determination of Vapor Pressure


The vapor pressure of **1,2-Dipropylbenzene** at different temperatures can be measured using a static or dynamic method.[\[14\]](#)[\[15\]](#)


Static Method:

- A sample of purified **1,2-Dipropylbenzene** is placed in a container connected to a pressure-measuring device.
- The sample is degassed to remove any dissolved air.
- The container is placed in a constant-temperature bath, and the system is allowed to reach equilibrium.
- The pressure of the vapor in equilibrium with the liquid is measured at various temperatures.
[\[14\]](#)

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the key thermodynamic properties of a liquid organic compound like **1,2-Dipropylbenzene**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. books.rsc.org [books.rsc.org]
- 2. Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties – Advances in Polymer Science [ncstate.pressbooks.pub]
- 3. Specific heat of a liquid using calorimeter, Physics by Unacademy [unacademy.com]
- 4. researchgate.net [researchgate.net]
- 5. biopchem.education [biopchem.education]

- 6. Measuring the heat capacity of liquids at high temperatures – applications to molten salts – C-Therm Technologies Ltd. [ctherm.com]
- 7. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 9. personal.utdallas.edu [personal.utdallas.edu]
- 10. ishigirl.tripod.com [ishigirl.tripod.com]
- 11. tsapps.nist.gov [tsapps.nist.gov]
- 12. uobabylon.edu.iq [uobabylon.edu.iq]
- 13. steemit.com [steemit.com]
- 14. Vapor pressure - Wikipedia [en.wikipedia.org]
- 15. books.rsc.org [books.rsc.org]
- To cite this document: BenchChem. [Thermodynamic Properties of 1,2-Dipropylbenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8737374#thermodynamic-properties-of-1-2-dipropylbenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com